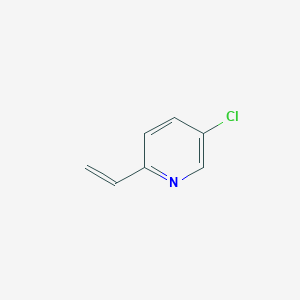

5-Cloro-2-etenilpiridina

Descripción general

Descripción

5-Chloro-2-ethenylpyridine is a chemical compound with the molecular formula C7H6ClN . It is also known by other synonyms such as G-5086 and 5-chloro-2-vinylpyridine .

Physical and Chemical Properties Analysis

5-Chloro-2-ethenylpyridine is a liquid at room temperature . It has a molecular weight of 139.58200 and a LogP value of 2.37800, which is a measure of its lipophilicity .Aplicaciones Científicas De Investigación

Síntesis de esqueletos de Imidazo[4,5-b]piridina

5-Cloro-2-etenilpiridina se puede utilizar en la síntesis de esqueletos de imidazo[4,5-b]piridina . Este proceso implica una secuencia en tándem de reacción SNAr con aminas primarias sustituidas, seguida de la reducción in situ del grupo nitro y posterior heteroanulación con aldehídos aromáticos sustituidos . Este método se considera eficiente, limpio y sencillo, y utiliza H2O-IPA como disolvente verde .

Química medicinal

Las imidazo[4,5-b]piridinas, que se pueden sintetizar a partir de this compound, han desempeñado un papel crucial en la química medicinal . Estas pequeñas moléculas heterocíclicas modulan las funciones de los receptores o enzimas en los sistemas vivos, lo que es muy importante para el estudio de la biología y su tratamiento de las enfermedades .

Tratamiento de la leucemia mieloide aguda

Las imidazo[4,5-b]piridinas se han reportado como inhibidores duales de las quinasas FLT3/aurora para el tratamiento de la leucemia mieloide aguda . Esto destaca el potencial de this compound en el desarrollo de nuevos tratamientos para este tipo de cáncer.

Anticonvulsivantes y ansiolíticos no benzodiazepínicos

2-Fenil-3H-imidazo[4,5-b]piridina-3-acetamida, que se puede sintetizar a partir de this compound, se ha reportado como anticonvulsivantes y ansiolíticos no benzodiazepínicos . Esto indica el uso potencial de this compound en el desarrollo de nuevos tratamientos para trastornos neurológicos.

Agente cardiotónico

Un fármaco basado en imidazo[4,5-b]piridina, sulmazol, actúa como agente cardiotónico . Esto sugiere que this compound podría utilizarse en el desarrollo de fármacos para enfermedades cardíacas.

Química organometálica y ciencia de los materiales

Los derivados de imidazo[4,5-b]piridina también poseen el potencial para numerosas aplicaciones de procesos de transferencia de protones y carga en química organometálica y en ciencia de los materiales . Esto destaca la versatilidad de this compound en varios campos científicos.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that chlorinated pyridines, such as 5-chloro-2-ethenylpyridine, can interact with various biological molecules, potentially influencing their function .

Mode of Action

It’s known that chlorinated pyridines can undergo various chemical reactions, including suzuki–miyaura cross-coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that 5-Chloro-2-ethenylpyridine may interact with its targets through similar chemical reactions, leading to changes in the targets’ structure and function.

Biochemical Pathways

It has been suggested that chlorinated pyridines can be involved in the chlorination of nucleobases, rna, and dna . This process is a pathway for cytotoxicity and mutagenesis by activated phagocytes .

Result of Action

It’s known that chlorinated pyridines can exhibit significant photomechanic effects . This suggests that 5-Chloro-2-ethenylpyridine may have similar effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, according to the classification provided by companies to ECHA in REACH registrations, this substance is toxic to aquatic life with long-lasting effects . This suggests that environmental factors such as the presence of water and aquatic life can influence the action and efficacy of 5-Chloro-2-ethenylpyridine.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5-Chloro-2-ethenylpyridine are not well-studied. It is known that pyridine derivatives can participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often serving as ligands in enzymatic reactions . The nature of these interactions is largely dependent on the specific structure of the pyridine derivative and the biomolecules it interacts with.

Cellular Effects

It is plausible that, like other pyridine derivatives, it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 5-Chloro-2-ethenylpyridine are not well-characterized. It is possible that it interacts with certain enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

5-chloro-2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN/c1-2-7-4-3-6(8)5-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUBASSWZGSMFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573965 | |

| Record name | 5-Chloro-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223445-06-5 | |

| Record name | 5-Chloro-2-ethenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223445-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B1601840.png)